molecular formula C10H10ClFO2 B2910562 Ethyl 3-(chloromethyl)-4-fluorobenzoate CAS No. 1379355-85-7

Ethyl 3-(chloromethyl)-4-fluorobenzoate

Cat. No.: B2910562
CAS No.: 1379355-85-7
M. Wt: 216.64
InChI Key: IXRPMYDWGSJPST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(chloromethyl)-4-fluorobenzoate (C₁₀H₁₀ClFO₂) is a fluorinated aromatic ester featuring a chloromethyl (-CH₂Cl) substituent at the 3-position and a fluorine atom at the 4-position of the benzoate ring. This compound is structurally characterized by its ethyl ester group, which differentiates it from methyl ester analogues (e.g., mthis compound, C₉H₈ClFO₂) . The chloromethyl group enhances reactivity in alkylation or nucleophilic substitution reactions, while the fluorine atom modulates electronic properties and bioavailability.

Properties

IUPAC Name

ethyl 3-(chloromethyl)-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRPMYDWGSJPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379355-85-7
Record name ethyl 3-(chloromethyl)-4-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(chloromethyl)-4-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-(chloromethyl)-4-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct chloromethylation of ethyl 4-fluorobenzoate using formaldehyde and hydrochloric acid. This reaction proceeds via electrophilic aromatic substitution, where the chloromethyl group is introduced onto the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product may involve techniques such as distillation and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(chloromethyl)-4-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the chloromethyl group can produce a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include alcohols and methyl derivatives.

Scientific Research Applications

Ethyl 3-(chloromethyl)-2-fluorobenzoate is an organic compound with a chloromethyl group and a fluorine atom attached to a benzoate structure. It has the molecular formula and features a benzene ring substituted with a carboxylate ester and a chloromethyl group at the meta position relative to the ester group. This configuration gives it unique reactivity and potential for use in various chemical processes.

Potential Applications

Ethyl 3-(chloromethyl)-2-fluorobenzoate has potential applications in various fields:

  • Pharmaceuticals Due to its unique structural features, it may serve as an intermediate in the synthesis of pharmaceutical compounds.
  • Other fields It is also used in other chemical processes.

Structural Similarity

Several compounds share structural similarities with ethyl 3-(chloromethyl)-2-fluorobenzoate, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
Ethyl 3-fluorobenzoateContains a fluorine but lacks the chloromethyl groupMore stable due to absence of reactive chloromethyl
Methyl 4-chlorobenzoateChlorine at para position without fluorineDifferent reactivity profile due to position of Cl
Ethyl 4-(chloromethyl)benzoateChloromethyl at para position with ethyl esterSimilar reactivity but different substitution pattern
Ethyl 3-bromobenzoateBromine instead of chlorine at meta positionPotentially more reactive due to larger bromine atom

Mechanism of Action

The mechanism of action of ethyl 3-(chloromethyl)-4-fluorobenzoate depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds. The fluorine atom on the benzene ring can influence the reactivity and selectivity of the compound by altering the electronic properties of the aromatic system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Ethyl 4-Fluorobenzoate (C₉H₉FO₂)
  • Structure : Lacks the 3-chloromethyl group, featuring only a fluorine atom at the 4-position.
  • Synthesis : Prepared via deoxyfluorination of ethyl 4-hydroxybenzoate using 2-chloroimidazolium dihydrogen trifluoride and DBU .
  • Applications : Intermediate in pharmaceuticals and agrochemicals due to its simpler structure and lower molecular weight (168.16 g/mol vs. 216.64 g/mol for the target compound).
Ethyl 4-(2-Bromoethoxy)-3-Fluorobenzoate (C₁₁H₁₂BrFO₃)
  • Structure : Replaces the chloromethyl group with a bromoethoxy (-OCH₂CH₂Br) substituent.
Ethyl 3-Chloro-4-((2-Chloro-4-Fluorobenzyl)Oxy)-5-Ethoxybenzoate (C₁₈H₁₇Cl₂FO₄)
  • Structure : Complex substituents including chloro, ethoxy, and benzyloxy groups.
  • Functionality : Designed for specialized applications in drug discovery, leveraging multiple halogen atoms for binding interactions .

Methyl vs. Ethyl Ester Analogues

Methyl 3-(Chloromethyl)-4-Fluorobenzoate (C₉H₈ClFO₂)
  • Structural Difference : Methyl ester group reduces steric hindrance compared to ethyl.
  • Implications : Lower molecular weight (202.61 g/mol) may enhance membrane permeability but reduce metabolic stability .

Substituent Effects on Reactivity and Bioactivity

Compound Key Substituents Molecular Weight (g/mol) Reactivity/Bioactivity Notes
This compound 3-CH₂Cl, 4-F 216.64 High alkylation potential; unstudied bioactivity
Ethyl 4-fluoro-3-nitrobenzoate 4-F, 3-NO₂ 213.15 Electron-withdrawing NO₂ group enhances acidity
Ethyl 4-cyanobenzoate 4-CN 179.17 Polar cyano group improves solubility in polar solvents
3-(Chloromethyl)pyridine-HCl Pyridine with CH₂Cl 164.03 Cytotoxic (LD₅₀: 0.0756 mM in BALB/c-3T3 cells)

Notes:

  • The chloromethyl group in the target compound is associated with higher reactivity but may confer cytotoxicity, as seen in structurally related pyridine derivatives .
  • Fluorine’s electronegativity improves metabolic stability and lipophilicity in drug design, a trait shared across fluorinated benzoates .

Biological Activity

Ethyl 3-(chloromethyl)-4-fluorobenzoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with a chlorine atom and a fluorine atom substituent. Its chemical formula is C10H10ClFO2C_10H_{10}ClFO_2, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modify biomolecules through nucleophilic substitution reactions. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity can lead to significant alterations in cellular processes, including:

  • Inhibition of Enzyme Activity : The compound can inhibit specific enzymes by covalently modifying their active sites.
  • Alteration of Protein Function : By binding to proteins, it may change their conformation and function, impacting various signaling pathways.

Biological Activity Data

Biological Activity Observed Effects References
Enzyme InhibitionSignificant reduction in enzyme activity at IC50 values
CytotoxicityInduces apoptosis in cancer cell lines
Antimicrobial PropertiesExhibits activity against specific bacterial strains
Modulation of Signal TransductionAffects pathways such as RAS-MEK-ERK

Case Studies

  • Cytotoxic Effects on Cancer Cells : In a study examining the effects of this compound on various cancer cell lines, it was found that the compound induced apoptosis in a dose-dependent manner. The study reported an IC50 value indicating significant cytotoxicity at concentrations as low as 10 µM, suggesting potential for development as an anticancer agent .
  • Enzyme Inhibition Studies : Research conducted on the inhibition of specific enzymes revealed that this compound effectively inhibited target enzymes involved in metabolic pathways. The mechanism involved covalent modification, leading to a substantial decrease in enzymatic activity .
  • Antimicrobial Activity : The compound demonstrated antimicrobial properties against several bacterial strains, with notable effectiveness against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.